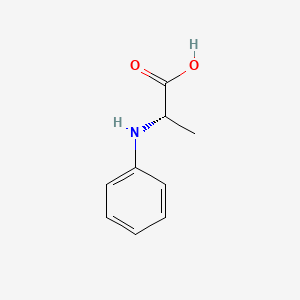

phenyl-Alanine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-anilinopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKAVQKJQBISOL-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355877 | |

| Record name | phenyl-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-61-3 | |

| Record name | N-Phenyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | phenyl-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenylalanine as a Precursor to Neurotransmitters: A Technical Guide

Abstract

Phenylalanine, an essential aromatic amino acid, serves as the primary precursor for the biosynthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). The metabolic cascade, initiated by the hydroxylation of phenylalanine to tyrosine, is a critical pathway for normal neurological function. Furthermore, phenylalanine concentrations significantly influence the synthesis of serotonin (B10506) through competitive transport mechanisms at the blood-brain barrier. This technical guide provides an in-depth examination of these biochemical pathways, presents quantitative data on enzyme kinetics and substrate transport, and details experimental protocols for the characterization of key enzymes. The information is intended for researchers, scientists, and drug development professionals engaged in neuroscience and metabolic disorders.

The Catecholamine Biosynthesis Pathway

The conversion of phenylalanine into the catecholamines is a multi-step enzymatic process that occurs in both the central nervous system and the adrenal glands.[1] This pathway is fundamental for mood regulation, motor control, and the "fight-or-flight" response.[2]

Step 1: Phenylalanine to L-Tyrosine

The initial and rate-limiting step in phenylalanine catabolism is its conversion to L-tyrosine.[3] This reaction is catalyzed by the enzyme Phenylalanine Hydroxylase (PAH) .

-

Enzyme: Phenylalanine Hydroxylase (PAH, EC 1.14.16.1)[4]

-

Reaction: The hydroxylation of the aromatic side-chain of phenylalanine.[4]

-

Cofactors: This monooxygenase requires tetrahydrobiopterin (B1682763) (BH4) and molecular oxygen (O₂) for its catalytic activity.[3][5] During the reaction, one oxygen atom is incorporated into phenylalanine to form tyrosine, and the other is incorporated into BH4.[4]

-

Location: Primarily expressed in the liver, where most dietary phenylalanine is converted to tyrosine.[2][3]

Deficiencies in PAH activity lead to the genetic disorder Phenylketonuria (PKU), characterized by the toxic accumulation of phenylalanine.[3]

Step 2: L-Tyrosine to L-DOPA

The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the rate-limiting step in the synthesis of all catecholamines.[6][7]

-

Enzyme: Tyrosine Hydroxylase (TH, EC 1.14.16.2)[6]

-

Reaction: The hydroxylation of L-tyrosine at the meta position of the aromatic ring.[6]

-

Cofactors: Similar to PAH, TH is a biopterin-dependent aromatic amino acid hydroxylase and requires BH4, molecular oxygen (O₂), and ferrous iron (Fe²⁺) as cofactors.[2][6]

-

Regulation: TH activity is tightly regulated through feedback inhibition by catecholamines (dopamine, norepinephrine, epinephrine) and through phosphorylation by various protein kinases, which increases its activity.[6][7]

Step 3: L-DOPA to Dopamine

The final step in the synthesis of dopamine is the decarboxylation of L-DOPA.

-

Enzyme: Aromatic L-amino acid Decarboxylase (AADC, also known as DOPA Decarboxylase, EC 4.1.1.28)[8][9]

-

Reaction: The removal of a carboxyl group from L-DOPA to form dopamine.[1]

-

Cofactor: This reaction requires Pyridoxal Phosphate (PLP), the active form of vitamin B6.[8]

-

Substrate Specificity: AADC has broad substrate specificity and is also responsible for converting 5-hydroxytryptophan (B29612) (5-HTP) to serotonin in the indolamine pathway.[8][10]

Dopamine as a Precursor to Norepinephrine and Epinephrine

Once synthesized, dopamine can be further metabolized to produce other critical catecholamine neurotransmitters.

-

Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is converted to norepinephrine by Dopamine β-hydroxylase (DBH) , using ascorbic acid (Vitamin C) and O₂ as cofactors.[1][2]

-

Norepinephrine to Epinephrine: In adrenal medullary cells and specific brainstem neurons, norepinephrine is converted to epinephrine by the enzyme Phenylethanolamine N-methyltransferase (PNMT) , which transfers a methyl group from S-adenosyl-L-methionine.[2][11]

Caption: The enzymatic pathway from phenylalanine to epinephrine.

Indirect Influence on Serotonin Synthesis

Phenylalanine does not serve as a direct precursor to serotonin (5-hydroxytryptamine, 5-HT). However, its concentration in plasma directly and competitively inhibits serotonin synthesis in the brain.[12][13] This is particularly relevant in conditions of hyperphenylalaninemia, such as PKU.[14]

Competition at the Blood-Brain Barrier

Phenylalanine, tyrosine, tryptophan, and other large neutral amino acids (LNAAs) do not freely diffuse into the brain. They are transported from the blood across the blood-brain barrier (BBB) by a common carrier protein, the L-type amino acid transporter 1 (LAT1).[15] When plasma phenylalanine levels are high, it saturates the LAT1 transporter, competitively inhibiting the uptake of other LNAAs, including tryptophan, the essential precursor for serotonin synthesis.[15][16] This reduced availability of tryptophan in the brain is a primary cause of decreased serotonin production.[17]

Inhibition of Tryptophan Hydroxylase

In addition to transport competition, high cerebral concentrations of phenylalanine have been shown to directly inhibit the activity of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[14][16] This dual mechanism—reduced substrate availability and direct enzyme inhibition—can lead to significant deficits in central serotonin levels.[16]

Caption: Phenylalanine inhibits serotonin synthesis via competition at the BBB.

Quantitative Data

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

The efficiency and regulation of neurotransmitter synthesis are governed by the kinetic properties of the enzymes involved.

| Enzyme | Substrate | Cofactor(s) | Km | Vmax | Notes |

| Phenylalanine Hydroxylase (PAH) | Phenylalanine | BH₄ | 130 µM (for Phe)[5][18][19] | - | Dissociation constant (Kd) for BH₄ is 65 µM[5][18][19]. Product release is the rate-determining step[5][18]. |

| Tyrosine Hydroxylase (TH) | Tyrosine | BH₄, O₂, Fe²⁺ | Micromolar range[20] | - | The rate-limiting enzyme in catecholamine synthesis[6][7]. Subject to feedback inhibition by dopamine[6]. |

| Tyrosine Hydroxylase (TH) (Phosphorylation) | Serine Residues | ATP | 136 µM (for Ser40)[21] | 7.1 µmol/min/mg[21] | Phosphorylation by cAMP-dependent protein kinase relieves feedback inhibition[21]. |

| Aromatic L-amino acid Decarboxylase (AADC) | L-DOPA | PLP (Vitamin B₆) | - | - | Catalyzes the final step in dopamine and serotonin synthesis[8][9]. |

Note: Vmax values are highly dependent on enzyme purity and assay conditions. Data presented are from specific published experiments.

Table 2: Kinetic Parameters of Phenylalanine Transport Across the Blood-Brain Barrier (BBB)

The transport of phenylalanine into the brain is a saturable process, indicating carrier-mediated transport.

| Species | Condition | Transport System | Km | Notes |

| Rat | Normal | Saturable + Nonsaturable | 11 µM (0.011 mmol/L)[22] | Influx is sodium-independent[22]. |

| Rat | Normal | Saturable | 420 µM (0.42 mM)[23] | Data from single-pass brain uptake technique[23]. |

| Human | Post-mortem capillaries | High-affinity system | 0.26 µM[24] | A second, lower-affinity system (Km = 22.3 µM) was also identified[24]. |

| Human | PKU Patients (in vivo) | Michaelis-Menten Model | 160 µM (0.16 mmol/L)[25] | Apparent Km (Kt,app) reflecting competition from other LNAAs. |

Note: The variability in reported Km values reflects different experimental models (in vivo, in situ, isolated capillaries) and conditions (presence or absence of competing amino acids).

Experimental Protocols

Precise measurement of enzyme activity is crucial for understanding the regulation of these pathways and for developing therapeutic interventions.

Protocol: Phenylalanine Hydroxylase (PAH) Activity Assay (Spectrophotometric)

This method measures the consumption of the cofactor NADH in a coupled reaction.

-

Principle: The oxidation of the cofactor BH₄ during the PAH reaction is coupled to the regeneration of BH₄ by dihydropteridine reductase (DHPR), which consumes NADH. The decrease in NADH absorbance at 340 nm is monitored over time.

-

Reagents:

-

PAH enzyme preparation (purified or from tissue homogenate).

-

Reaction Buffer (e.g., 100 mM HEPES, pH 7.4).

-

L-Phenylalanine solution (substrate).

-

BH₄ solution (cofactor).

-

NADH solution.

-

Purified DHPR enzyme.

-

Catalase (to prevent oxidative damage).

-

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing buffer, catalase, NADH, DHPR, and BH₄.

-

Initiate the reaction by adding the PAH enzyme preparation and L-phenylalanine.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

-

Data Analysis: Perform assays at varying substrate concentrations to determine Km and Vmax using non-linear regression fitting to the Michaelis-Menten equation.

Protocol: Tyrosine Hydroxylase (TH) Activity Assay (HPLC with Electrochemical Detection)

This method provides a direct and highly sensitive measurement of the product, L-DOPA.

-

Principle: The TH-catalyzed conversion of L-tyrosine to L-DOPA is measured by separating the product from the substrate and other components using High-Performance Liquid Chromatography (HPLC) and quantifying it with a sensitive electrochemical detector (ECD).

-

Reagents:

-

TH enzyme preparation.

-

Reaction Buffer (e.g., 50 mM MES, pH 6.5).

-

L-Tyrosine solution (substrate).

-

BH₄ solution (cofactor).

-

Ferrous ammonium (B1175870) sulfate (B86663) (for Fe²⁺).

-

Dithiothreitol (DTT) or other reducing agent.

-

Quenching Solution (e.g., 0.1 M Perchloric acid).

-

HPLC Mobile Phase.

-

L-DOPA standards.

-

-

Procedure:

-

Pre-incubate the enzyme preparation in the reaction buffer with cofactors at 37°C for 5 minutes.

-

Initiate the reaction by adding L-tyrosine.

-

Incubate for a fixed time (e.g., 15-30 minutes) under gentle agitation.

-

Terminate the reaction by adding ice-cold quenching solution.

-

Centrifuge the sample to pellet precipitated protein.

-

Inject a defined volume of the supernatant onto an HPLC system equipped with a C18 column and an electrochemical detector.

-

Quantify the L-DOPA peak by comparing its area to a standard curve generated with known concentrations of L-DOPA.

-

-

Data Analysis: Calculate specific activity (e.g., in pmol of L-DOPA/min/mg of protein). Determine kinetic parameters by varying substrate or cofactor concentrations.

Caption: A generalized workflow for enzyme kinetic analysis using HPLC.

Conclusion

Phenylalanine is a cornerstone of monoamine neurotransmitter synthesis. The direct enzymatic cascade from phenylalanine to the catecholamines is a tightly regulated process, with Tyrosine Hydroxylase serving as the critical rate-limiting step. Concurrently, phenylalanine levels exert a powerful indirect influence on serotonin synthesis through competitive inhibition at the blood-brain barrier. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is essential for advancing research in neuroscience and for the development of novel therapeutic strategies for metabolic and neurological disorders such as Phenylketonuria and Parkinson's disease.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. Catecholamine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 5. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 7. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Aromatic L-amino acid decarboxylase: biological characterization and functional role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Possible Interaction: Phenylalanine and Serotonin - SUPP.AI by AI2 [supp.ai]

- 13. Serotonin and dopamine synthesis in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. JCI - Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria [jci.org]

- 16. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cerebral serotonin regulation by phenylalanine analogues and during hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Phosphorylation of rat tyrosine hydroxylase and its model peptides in vitro by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Regional transport of phenylalanine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phenylalanine transport at the human blood-brain barrier. Studies with isolated human brain capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Kinetics of phenylalanine transport at the human blood-brain barrier investigated in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of Phenylalanine to Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxylation of L-phenylalanine to L-tyrosine is a critical metabolic process, primarily catalyzed by the enzyme phenylalanine hydroxylase (PAH). This reaction is the rate-limiting step in the catabolism of phenylalanine, an essential amino acid. Deficiencies in this pathway lead to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine and its metabolites, resulting in severe neurological damage if untreated. This guide provides an in-depth technical overview of the phenylalanine to tyrosine metabolic pathway, including its biochemical mechanism, regulation, and associated pathologies. It further details experimental protocols for the analysis of this pathway and presents key quantitative data to support research and drug development in this area.

The Core Metabolic Pathway: Phenylalanine to Tyrosine

The conversion of phenylalanine to tyrosine is an irreversible hydroxylation reaction that occurs predominantly in the liver.[1][2] This process is essential for the disposal of excess dietary phenylalanine and for the endogenous synthesis of tyrosine, a precursor for various vital compounds, including neurotransmitters and hormones.[2][3]

The Key Enzyme: Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase (EC 1.14.16.1) is a non-heme iron-containing monooxygenase that catalyzes the addition of a hydroxyl group to the para position of the aromatic ring of phenylalanine.[4][5] In humans, PAH is a homotetrameric enzyme, with each subunit containing a regulatory, a catalytic, and an oligomerization domain.[4]

Reaction Mechanism and Cofactors

The PAH-catalyzed reaction requires molecular oxygen (O₂) and the cofactor tetrahydrobiopterin (B1682763) (BH4).[4][5] During the reaction, one atom of oxygen is incorporated into phenylalanine to form tyrosine, while the other is reduced to water.[1][2] BH4 is oxidized to dihydrobiopterin (BH2) in the process and must be regenerated by dihydropteridine reductase (DHPR) for continued PAH activity.

The reaction proceeds through a series of steps involving the binding of substrates and the formation of a reactive iron-oxo intermediate that performs the hydroxylation.[5]

Regulation of Phenylalanine Hydroxylase Activity

PAH activity is tightly regulated to maintain phenylalanine homeostasis. The enzyme exhibits allosteric activation by its substrate, phenylalanine.[6][7] Binding of phenylalanine to the regulatory domain induces a conformational change that increases the enzyme's catalytic efficiency.[4] Phosphorylation of the enzyme also plays a role in its regulation.[7]

Quantitative Data

The following tables summarize key quantitative data related to the phenylalanine to tyrosine metabolic pathway.

| Parameter | Value | Species/Conditions | Reference |

| Optimal pH | 7.4 | Chromobacterium violaceum PAH | [8][9] |

| ~8.5 (native), 7.0 (activated) | Rat liver PAH with tetrahydrobiopterin | [10] | |

| Optimal Temperature | 20-60°C (activity measured between) | Chromobacterium violaceum PAH | [11] |

| Km for Phenylalanine | 0.5 mM | Phenylalanine Hydroxylase (general) | [12] |

| 156 µM (activated) | Recombinant human PAH | [5] | |

| 318 µM (non-activated) | Recombinant human PAH | [5] | |

| Vmax | 7.5 µmol·min⁻¹·mg⁻¹ | Phenylalanine Hydroxylase (general) | [12] |

| 6598 nmol Tyr/min x mg protein | Recombinant human PAH (activated, continuous assay) | [5] | |

| 2533 nmol Tyr/min x mg protein | Recombinant human PAH (non-activated) | [5] | |

| Kd for BH4 | 65 µM | Truncated Phenylalanine Hydroxylase |

Table 1: Phenylalanine Hydroxylase Enzyme Kinetics and Optimal Conditions

| Analyte | Healthy Individuals (µmol/L) | Individuals with Classic PKU (untreated) (µmol/L) | Reference |

| Phenylalanine | 68.4 +/- 9.9 (blood donors) | >1200 | [13] |

| 69.3 +/- 13.1 (newborns) | [13] | ||

| Tyrosine | 52.1 +/- 10.9 (blood donors) | Decreased | [13] |

| 42.7 +/- 12.9 (newborns) | [13] |

Table 2: Plasma Phenylalanine and Tyrosine Concentrations

Experimental Protocols

Phenylalanine Hydroxylase Activity Assay

This protocol is a general guideline for measuring PAH activity in liver tissue or cell lysates.

Materials:

-

Homogenization buffer (e.g., 0.1 M Na-HEPES, pH 7.0, containing protease inhibitors)

-

Reaction buffer (e.g., 0.1 M Na-HEPES, pH 7.0)

-

L-Phenylalanine solution

-

Tetrahydrobiopterin (BH4) solution (stabilized with DTT)

-

Catalase

-

Ferrous ammonium (B1175870) sulfate

-

Enzyme source (liver homogenate or cell lysate)

-

Quenching solution (e.g., trichloroacetic acid)

-

HPLC system with fluorescence or mass spectrometry detection

Procedure:

-

Enzyme Preparation: Homogenize liver tissue or cells in ice-cold homogenization buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme. Determine the protein concentration of the supernatant.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, L-phenylalanine, catalase, and ferrous ammonium sulfate.

-

Pre-incubation (for activated state): To measure the activated state of PAH, pre-incubate the enzyme with L-phenylalanine for a defined period (e.g., 5 minutes at 25°C).[5]

-

Initiation of Reaction: Start the reaction by adding the BH4 solution to the reaction mixture containing the enzyme. For the non-activated state, add phenylalanine and BH4 simultaneously.[5]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 20 minutes).[14]

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as trichloroacetic acid, which precipitates the protein.

-

Analysis: Centrifuge the terminated reaction to pellet the precipitated protein. Analyze the supernatant for the amount of tyrosine produced using HPLC with fluorescence detection or tandem mass spectrometry.

Quantification of Phenylalanine and Tyrosine by HPLC with Fluorescence Detection

This method utilizes the natural fluorescence of phenylalanine and tyrosine for their quantification in biological samples like plasma or serum.[6][7][13]

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of ethanol (B145695) and deionized water (5:95, v/v) or 0.015 mM dihydrogen-phosphate solution).[6][13]

-

Protein precipitation agent (e.g., trichloroacetic acid or perchloric acid)

-

Phenylalanine and tyrosine standards

-

Internal standard (optional, e.g., N-methyl phenylalanine)

Procedure:

-

Sample Preparation: Deproteinize plasma or serum samples by adding a protein precipitation agent. Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Chromatographic Separation: Inject the supernatant onto the C18 column. Elute the analytes isocratically with the mobile phase.

-

Fluorescence Detection: Set the fluorescence detector to an excitation wavelength of approximately 210-215 nm and an emission wavelength of around 283-302 nm.[6][7]

-

Quantification: Create a standard curve using known concentrations of phenylalanine and tyrosine. Quantify the concentrations in the unknown samples by comparing their peak areas to the standard curve.

Quantification of Phenylalanine and Tyrosine by Tandem Mass Spectrometry (MS/MS)

LC-MS/MS provides high accuracy and sensitivity for the quantification of phenylalanine and tyrosine, especially in the context of newborn screening for PKU.[4][15][16]

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Appropriate LC column for amino acid separation

-

Mobile phases (specific to the column and instrument)

-

Phenylalanine and tyrosine standards

-

Stable isotope-labeled internal standards (e.g., ¹³C₆-Phenylalanine, ¹³C₉-¹⁵N-Tyrosine)

-

Sample extraction solution (e.g., methanol (B129727) containing internal standards)

Procedure:

-

Sample Preparation: For dried blood spots (DBS), punch out a small disc and place it in a well of a microtiter plate. For plasma or serum, aliquot a small volume.

-

Extraction: Add the extraction solution containing the internal standards to the samples. Agitate to extract the amino acids.

-

Analysis by LC-MS/MS: Inject the extract into the LC-MS/MS system. The analytes are separated by the LC column and then ionized and detected by the mass spectrometer.

-

Quantification: Monitor specific precursor-to-product ion transitions for phenylalanine, tyrosine, and their respective internal standards. Calculate the concentration of each analyte based on the ratio of the peak area of the analyte to that of its internal standard and by comparison to a calibration curve.

Visualizations

Caption: Metabolic pathway of phenylalanine to tyrosine.

Caption: HPLC with fluorescence detection workflow.

Caption: Regulation of Phenylalanine Hydroxylase (PAH).

References

- 1. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. | Semantic Scholar [semanticscholar.org]

- 2. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of alkaline pH on the activity of rat liver phenylalanine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jmb.or.kr [jmb.or.kr]

- 12. Solved The enzyme phenylalanine hydroxylase (PAH) catalyzes | Chegg.com [chegg.com]

- 13. Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Phenylalanine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine, an essential aromatic amino acid, holds a pivotal position in the landscape of biochemistry and medicine. First isolated in 1879, its discovery was a significant milestone in the characterization of protein constituents. However, the profound historical and clinical significance of phenylalanine was truly unveiled with the identification of Phenylketonuria (PKU) in 1934, an inborn error of its metabolism. This discovery marked the first-time a genetic disorder was directly linked to intellectual disability, paving the way for newborn screening programs and dietary interventions that have since prevented severe neurological damage in countless individuals. This technical guide provides a comprehensive overview of the discovery of phenylalanine, its critical role in human physiology and pathology, and the key experimental methodologies that have defined our understanding of this vital amino acid.

The Discovery and Synthesis of Phenylalanine

The journey of understanding phenylalanine began in the late 19th century with its initial identification and subsequent chemical synthesis.

Isolation from Natural Sources

In 1879, the German chemist Ernst Schulze and his colleague J. Barbieri were the first to describe phenylalanine.[1] They identified a compound with the empirical formula C9H11NO2 in seedlings of the yellow lupine (Lupinus luteus).

First Chemical Synthesis

The first successful chemical synthesis of phenylalanine was achieved in 1882 by the German chemists Emil Erlenmeyer and A. Lipp.[1] Their work provided definitive proof of the amino acid's structure.

Historical Significance: The Emergence of Phenylketonuria (PKU)

The historical importance of phenylalanine is intrinsically linked to the discovery of Phenylketonuria (PKU), a landmark event in medical genetics and biochemistry.

In 1934, the Norwegian physician and biochemist Dr. Asbjørn Følling made a groundbreaking discovery. He identified an excess of phenylpyruvic acid in the urine of two intellectually disabled siblings.[2][3] Følling's meticulous work established "oligophrenia phenylpyrouvica," later termed Phenylketonuria, as a new inborn error of metabolism.[2] This was the first time a metabolic disorder was shown to cause intellectual disability, fundamentally changing the understanding of the biochemical basis of neurological diseases.[2]

Følling later demonstrated the autosomal recessive inheritance pattern of PKU and proposed that it was caused by a block in phenylalanine metabolism.[2] His work laid the foundation for the development of diagnostic tests and dietary treatments.

Key Experimental Protocols

Our current understanding of phenylalanine and PKU is built upon a foundation of key experiments. The detailed methodologies for these pivotal discoveries are outlined below.

Følling's Ferric Chloride Test for Phenylpyruvic Acid in Urine (1934)

Dr. Følling's simple yet elegant chemical test was the first diagnostic tool for PKU.

Principle: The test is based on the reaction of ferric chloride with phenylpyruvic acid in an acidic solution, which produces a characteristic green color.

Detailed Methodology:

-

Sample Collection: A fresh urine sample is collected from the subject.

-

Acidification: The urine is acidified by adding a few drops of dilute sulfuric acid. This step is crucial to prevent the precipitation of iron phosphates.

-

Reagent Addition: A 5-10% aqueous solution of ferric chloride (FeCl3) is added dropwise to the acidified urine.

-

Observation: An immediate and transient appearance of a green to blue-green color indicates the presence of phenylpyruvic acid. The color may fade within minutes.

Guthrie's Bacterial Inhibition Assay (BIA) for PKU Screening (1963)

The development of the Guthrie test by Dr. Robert Guthrie revolutionized newborn screening for PKU, enabling early diagnosis and treatment.

Principle: This semi-quantitative assay relies on the principle of bacterial inhibition. The growth of the bacterium Bacillus subtilis is inhibited by β-2-thienylalanine. Phenylalanine in a blood sample counteracts this inhibition, allowing for bacterial growth in a zone proportional to the phenylalanine concentration.

Detailed Methodology:

-

Sample Collection: A few drops of blood are collected from a heel prick of a newborn onto a special filter paper (Guthrie card) and allowed to dry.

-

Sample Preparation: A small disc is punched from the dried blood spot.

-

Assay Plate Preparation: An agar (B569324) plate is prepared containing a minimal culture medium, a specific concentration of β-2-thienylalanine, and spores of Bacillus subtilis.

-

Inoculation and Incubation: The dried blood spot disc is placed on the surface of the agar plate. The plate is then incubated at a controlled temperature (typically 37°C).

-

Result Interpretation: After incubation, the plate is examined for bacterial growth. A zone of growth around the blood disc indicates the presence of elevated phenylalanine levels. The diameter of the growth zone is compared to that produced by standards with known phenylalanine concentrations to estimate the level in the newborn's blood. A positive result necessitates further quantitative testing.

Quantitative Data

The discovery and subsequent research on phenylalanine and PKU have generated a wealth of quantitative data crucial for clinical management and understanding the disease's impact.

Table 1: Physicochemical Properties of L-Phenylalanine

| Property | Value |

| Chemical Formula | C9H11NO2 |

| Molar Mass | 165.19 g/mol |

| Melting Point | 283 °C (decomposes) |

| Solubility in Water | 29.7 g/L at 25 °C |

| pKa (carboxyl) | 1.83 |

| pKa (amino) | 9.13 |

| Isoelectric Point (pI) | 5.48 |

Table 2: Phenylalanine Levels in Health and Disease

| Condition | Typical Blood Phenylalanine Levels (mg/dL) | Typical Blood Phenylalanine Levels (µmol/L) |

| Normal | 1-2 | 60-120 |

| Hyperphenylalaninemia (HPA) | 2-10 | 120-600 |

| Classical Phenylketonuria (PKU) | >20 | >1200 |

Table 3: Impact of Early Dietary Intervention on IQ in PKU

| Group | Mean IQ Score |

| Untreated Classical PKU | Often below 50 |

| Early and Continuously Treated PKU | Within the normal range (90-110) |

Note: IQ scores can be influenced by various factors, and these are general observations.

Table 4: Phenylalanine Content in Selected Foods

| Food (100g) | Phenylalanine (mg) |

| Soybeans, mature seeds, raw | 2120 |

| Parmesan cheese, grated | 1799 |

| Beef, ground, 90% lean, cooked | 1190 |

| Chicken breast, roasted | 1150 |

| Tuna, light, canned in oil, drained | 1120 |

| Lentils, mature seeds, cooked | 480 |

| Eggs, whole, cooked | 680 |

| Milk, whole, 3.25% milkfat | 160 |

| Bread, whole wheat | 360 |

| Potatoes, baked, flesh and skin | 120 |

| Apples, raw, with skin | 10 |

Signaling Pathways and Metabolic Workflows

Phenylalanine is a central molecule in several critical metabolic and signaling pathways.

Phenylalanine Metabolic Pathway

Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine, which is then a substrate for the production of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and the pigment melanin. The initial and rate-limiting step in phenylalanine catabolism is its hydroxylation to tyrosine, catalyzed by the enzyme phenylalanine hydroxylalanine (PAH). This reaction requires the cofactor tetrahydrobiopterin (B1682763) (BH4). A deficiency in PAH is the underlying cause of classic PKU.

Experimental Workflow: Guthrie's Bacterial Inhibition Assay

The workflow for the Guthrie test is a multi-step process from sample collection to result interpretation.

L-Phenylalanine Induced GLP-1 Secretion Signaling Pathway

Recent research has identified a signaling pathway through which L-phenylalanine can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone involved in glucose homeostasis. This pathway is of significant interest for the development of new therapies for type 2 diabetes. L-phenylalanine is sensed by the G protein-coupled receptor GPR142 on enteroendocrine L-cells.

Conclusion

The discovery of phenylalanine and the subsequent elucidation of its role in Phenylketonuria represent a paradigm shift in our understanding of the interplay between genetics, metabolism, and neurological function. The historical journey from the isolation of a simple amino acid to the implementation of worldwide newborn screening programs underscores the profound impact of fundamental biochemical research on public health. For researchers, scientists, and drug development professionals, the story of phenylalanine serves as a powerful reminder of the potential for scientific inquiry to alleviate human suffering. The ongoing exploration of phenylalanine's role in other physiological processes, such as incretin secretion, highlights that even well-studied molecules can continue to yield new and exciting therapeutic opportunities.

References

An In-depth Technical Guide to the Chemical Structure and Properties of L-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

L-phenylalanine is an essential α-amino acid that serves as a fundamental building block for proteins and a precursor to a variety of crucial biomolecules.[] Its aromatic nature and physiological significance make it a key molecule in numerous biological processes and a focal point in drug development and metabolic research. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies related to L-phenylalanine.

Chemical Structure and Physicochemical Properties

L-phenylalanine possesses a central α-carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a benzyl (B1604629) side chain.[] This hydrophobic benzyl group is a defining feature, contributing to the stability of protein structures through non-polar interactions.[] The chemical formula for L-phenylalanine is C₉H₁₁NO₂, and it is encoded by the mRNA codons UUU and UUC.[][2]

Table 1: Physicochemical Properties of L-Phenylalanine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [] |

| Molar Mass | 165.19 g/mol | [2][3] |

| Melting Point | 270-275 °C (decomposes) | [4] |

| Solubility in Water | 14.11 g/L at 25 °C | [2] |

| Acidity (pKa) | 1.83 (carboxyl), 9.13 (amino) | [2] |

| XLogP3 | -0.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Spectroscopic Data

The structural features of L-phenylalanine can be elucidated through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal in its characterization.

Table 2: Spectroscopic Data for L-Phenylalanine

| Technique | Key Observations | Reference |

| ¹H NMR (in D₂O) | Aromatic protons: ~7.3-7.4 ppm; α-proton: ~3.99 ppm; β-protons: ~3.1-3.3 ppm | [5][6] |

| ¹³C NMR (in D₂O) | Carbonyl carbon: ~174.24 ppm; Aromatic carbons: ~128-136 ppm; α-carbon: ~56.94 ppm; β-carbon: ~37.21 ppm | [3][6] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 165; Major fragment from loss of formic acid group | [7][8] |

Metabolic and Signaling Pathways

In the body, L-phenylalanine is a precursor for the synthesis of L-tyrosine, a reaction catalyzed by phenylalanine hydroxylase.[9][10] This is the initial and rate-limiting step in the catabolism of phenylalanine.[10] L-tyrosine is then converted into important catecholamines, including dopamine, norepinephrine, and epinephrine.[2][10] An alternative pathway involves the conversion of L-phenylalanine to phenylpyruvic acid.[9][10]

L-phenylalanine also plays a role in cellular signaling. It acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR), enhancing its sensitivity to extracellular calcium.[11] This modulation is crucial for maintaining calcium homeostasis.[11] L-phenylalanine is transported into cells via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, making it a target for drug delivery.[12] Additionally, L-phenylalanine can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L cells through the G-protein coupled receptor GPR142 and Na+-dependent amino acid transporters.[13]

Experimental Protocols

Accurate quantification of L-phenylalanine is essential for the diagnosis and monitoring of metabolic disorders like Phenylketonuria (PKU), as well as in drug development research.[14][15] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used, highly specific, and sensitive method.[14][15]

Protocol: Quantification of L-Phenylalanine in Human Plasma by LC-MS/MS

1. Materials and Reagents:

-

Human plasma samples

-

L-Phenylalanine standard

-

L-Phenylalanine-¹³C₉ (stable isotope-labeled internal standard - IS)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Deionized water

-

Methanol (MeOH), HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC vials

2. Solution Preparation:

-

L-Phenylalanine Stock Solution (1 mg/mL): Dissolve 10 mg of L-Phenylalanine in 10 mL of deionized water.[14]

-

Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of L-Phenylalanine-¹³C₉ in 1 mL of deionized water.[14]

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with a 50:50 mixture of ACN and deionized water.[14]

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the L-Phenylalanine stock solution into a blank plasma matrix.[14]

3. Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.[14]

-

Add 10 µL of the 10 µg/mL IS working solution to each tube.[14]

-

Add 300 µL of cold acetonitrile to precipitate proteins.[14]

-

Vortex the mixture for 30 seconds.[14]

-

Centrifuge at 10,000 x g for 10 minutes.[14]

-

Carefully transfer the supernatant to an HPLC vial for analysis.[14]

4. LC-MS/MS Analysis:

-

An LC-MS/MS system is used to separate and detect L-phenylalanine and the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification.[14]

Other analytical methods for L-phenylalanine include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and older methods like ion-exchange chromatography with ninhydrin (B49086) detection.[15][16][17] For structural and dynamic studies, particularly in the context of protein incorporation, ¹⁹F NMR using fluorinated phenylalanine analogues is a powerful technique.[18]

References

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. L-Phenylalanine, 23 | C9H11NO2 | CID 57397115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Phenylalanine | 63-91-2 [chemicalbook.com]

- 5. L-Phenylalanine(63-91-2) 1H NMR spectrum [chemicalbook.com]

- 6. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 7. benchchem.com [benchchem.com]

- 8. Phenylalanine [webbook.nist.gov]

- 9. PathWhiz [pathbank.org]

- 10. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Identification of a regulatory pathway of L-phenylalanine-induced GLP-1 secretion in the enteroendocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. helixchrom.com [helixchrom.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

The Enigmatic Biological Roles of D- and DL-Phenylalanine: A Technical Guide for Researchers

An in-depth exploration of the biochemical functions, experimental validation, and therapeutic potential of D-phenylalanine and its racemic mixture, DL-phenylalanine.

This technical guide provides a comprehensive overview of the biological activities of D-phenylalanine (DPA) and DL-phenylalanine (DLPA), with a focus on their mechanisms of action, particularly in the context of pain modulation, mood regulation, and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to facilitate further investigation and therapeutic development.

Core Biological Functions and Mechanisms of Action

While L-phenylalanine is an essential amino acid integral to protein synthesis and a precursor to several key neurotransmitters, its stereoisomer, D-phenylalanine, and the racemic mixture, DL-phenylalanine, exhibit distinct biological properties that are not associated with protein synthesis.[1] Their primary therapeutic interest lies in their ability to modulate the endogenous opioid system and influence neurotransmitter pathways.

D-Phenylalanine: An Enkephalinase Inhibitor

The principal mechanism of action attributed to D-phenylalanine is the inhibition of enzymes responsible for the degradation of enkephalins, which are endogenous opioid peptides with potent analgesic properties.[2][3] Specifically, DPA has been shown to inhibit carboxypeptidase A, an enzyme involved in the breakdown of enkephalins.[4] By inhibiting this enzymatic degradation, D-phenylalanine increases the synaptic lifespan and activity of enkephalins, leading to enhanced activation of opioid receptors and a subsequent analgesic effect.[2] This mechanism has been hypothesized to be naloxone-reversible, suggesting a direct link to the opioid system.[4]

DL-Phenylalanine: A Dual-Action Compound

DL-phenylalanine, a 50/50 mixture of D- and L-phenylalanine, combines the properties of both enantiomers.[4] The D-phenylalanine component contributes to the analgesic effects through enkephalinase inhibition, while the L-phenylalanine component serves as a precursor for the synthesis of the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[1][5] This dual mechanism of action has led to the investigation of DLPA for its potential antidepressant and mood-elevating effects, as well as for pain management.[1][6]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on D-phenylalanine and DL-phenylalanine.

Table 1: Enzyme Inhibition Data for D-Phenylalanine and its Analogs

| Compound | Enzyme | Inhibition Constant (Ki) | Assay Method | Reference |

| N-(Hydroxyaminocarbonyl)-D-phenylalanine | Carboxypeptidase A | 1.54 µM | Spectrophotometric | [7] |

| rac-N-(Hydroxyaminocarbonyl)-phenylalanine | Carboxypeptidase A | 2.09 µM | Spectrophotometric | [7] |

Table 2: Summary of Clinical Trials on D-phenylalanine and DL-phenylalanine

| Compound | Condition | Dosage | Study Design | Key Findings | Reference(s) |

| D-Phenylalanine | Chronic Pain | 250 mg, four times a day for 4 weeks | Double-blind, crossover, placebo-controlled | No significant analgesic effect compared to placebo. 25% of patients reported more pain relief on DPA, 22% on placebo, and 53% reported no difference. | [4][8] |

| DL-Phenylalanine | Depression | 75-200 mg/day for 20 days | Open-label | 12 out of 20 patients showed complete or good response and could be discharged without further treatment. | [6][9] |

| DL-Phenylalanine | Chronic Pain (various arthritic conditions) | Average of 375 mg/day | Not specified | Over 75% of patients experienced good to complete relief within one week to one month. | [10] |

Table 3: Pharmacokinetic Parameters of Phenylalanine Isomers

| Compound | Subject | Dose | Cmax | Tmax | AUC | Bioavailability | Reference |

| L-Phenylalanine | Humans | 20 mg/kg (in solution) | 126.6 µmol/L | 36.6 minutes | 7,200 µmol·min/L | - | [11] |

| L-Phenylalanine | Humans | 20 mg/kg (in capsules) | 103.3 µmol/L | 108.6 minutes | 7,656 µmol·min/L | - | [11] |

| Phenylalanine (from Aspartame) | Rats | 50-1,000 mg/kg | 73.6 - 1,161 nmol/ml | Within 1 hour | Linear with dose | - | [12] |

| Phenylalanine (from Aspartame) | Mice | 100-2,000 mg/kg | 78.6 - 1,967 nmol/ml | Within 1 hour | Linear with dose | - | [12] |

Note: Comprehensive pharmacokinetic data for D-phenylalanine in humans was not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Enkephalin Signaling Pathway and D-Phenylalanine's Site of Action

The following diagram illustrates the enkephalin signaling pathway and the inhibitory effect of D-phenylalanine on enkephalin degradation.

Caption: D-Phenylalanine inhibits enkephalin-degrading enzymes, increasing enkephalin levels and promoting analgesia.

Experimental Workflow for Assessing Analgesic Effects

The hot plate test is a common preclinical model for evaluating the analgesic properties of compounds.

Caption: Workflow for the hot plate test to evaluate the analgesic effects of D- and DL-phenylalanine.

Detailed Experimental Protocols

Hot Plate Test for Analgesia in Mice

Objective: To assess the central analgesic activity of a test compound by measuring the reaction time of mice to a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)

-

Animal enclosure (e.g., transparent glass cylinder)

-

Timer

-

Test animals (e.g., male Swiss albino mice, 20-25 g)

-

Test compound (D-phenylalanine or DL-phenylalanine)

-

Vehicle control (e.g., saline)

-

Positive control (e.g., morphine)

Procedure:

-

Acclimatization: Allow the mice to acclimatize to the laboratory environment for at least one hour before the experiment.

-

Apparatus Setup: Set the temperature of the hot plate to 55 ± 1°C.

-

Baseline Measurement: Gently place each mouse individually on the hot plate within the enclosure and start the timer. Record the latency (in seconds) for the first sign of nociception, which is typically hind paw licking or jumping. A cut-off time of 30-60 seconds is imposed to prevent tissue damage.

-

Grouping and Administration: Randomly divide the animals into groups (n=6-10 per group): Vehicle control, positive control, and test groups (different doses of D-phenylalanine or DL-phenylalanine). Administer the respective substances, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Post-Treatment Measurement: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency as described in step 3.

-

Data Analysis: Calculate the mean ± SEM for the reaction time for each group at each time point. The percentage of Maximum Possible Effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Statistical analysis is performed using appropriate methods, such as ANOVA followed by a post-hoc test.[1][2][13][14]

In Vitro Carboxypeptidase A Inhibition Assay

Objective: To determine the inhibitory potential of a test compound against carboxypeptidase A activity.

Materials:

-

Carboxypeptidase A from bovine pancreas

-

Substrate: Hippuryl-L-phenylalanine

-

Buffer: 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl

-

Test compound (D-phenylalanine)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare the Tris-HCl buffer.

-

Dissolve hippuryl-L-phenylalanine in the buffer to a final concentration of 1.0 mM.

-

Prepare a stock solution of carboxypeptidase A in cold 10% LiCl.

-

Prepare various concentrations of the D-phenylalanine inhibitor solution.

-

-

Assay Procedure:

-

Set the spectrophotometer to 254 nm and maintain the temperature at 25°C.

-

In a cuvette, mix the buffer, substrate solution, and the inhibitor solution at the desired final concentrations.

-

Initiate the reaction by adding a small volume of the carboxypeptidase A solution.

-

Immediately monitor the increase in absorbance at 254 nm over time, which corresponds to the formation of hippuric acid.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve.

-

Perform the assay with varying concentrations of the substrate and inhibitor to determine the type of inhibition (e.g., competitive, non-competitive).

-

Calculate the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the absence and presence of the inhibitor.

-

The inhibition constant (Ki) can be determined using appropriate plots, such as the Dixon or Lineweaver-Burk plot.[15]

-

Clinical Trial Protocol for Antidepressant Effects of DL-Phenylalanine (Open-Label Study)

Objective: To evaluate the efficacy of DL-phenylalanine in patients with depression.

Study Population: Patients diagnosed with depression according to standardized criteria (e.g., ICD or DSM).

Study Design: Open-label, prospective study.

Procedure:

-

Patient Recruitment and Baseline Assessment: Recruit eligible patients and conduct a baseline assessment of depressive symptoms using validated scales such as the Hamilton Depression Rating Scale (HAM-D) and a self-rating questionnaire (e.g., Beck Depression Inventory).

-

Treatment: Administer DL-phenylalanine at a starting dose (e.g., 75-100 mg/day) for a specified duration (e.g., 20 days). The dosage may be adjusted based on clinical response.

-

Monitoring and Assessment: Regularly monitor patients for changes in psychopathological, neurological, and somatic symptoms throughout the treatment period using the same assessment tools as at baseline.

-

Outcome Measures: The primary outcome is the change in depression scores from baseline to the end of the treatment period. Secondary outcomes may include global clinical impression and the proportion of patients achieving remission or response.

-

Data Analysis: Analyze the changes in depression scores using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).[6][9]

In Vitro Anti-Inflammatory Assay

Objective: To assess the anti-inflammatory potential of D-phenylalanine or DL-phenylalanine by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (D-phenylalanine or DL-phenylalanine)

-

Griess Reagent (for NO measurement)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with cells treated with vehicle only and an LPS-only group.

-

Nitric Oxide Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite (B80452).

-

Calculate the concentration of nitrite in the samples, which reflects the amount of NO produced.

-

Compare the NO levels in the test compound-treated groups with the LPS-only group to determine the percentage of inhibition.[16][17]

-

Conclusion

D-phenylalanine and DL-phenylalanine represent intriguing molecules with potential therapeutic applications, primarily centered around their ability to modulate the endogenous opioid and catecholaminergic systems. The primary mechanism of D-phenylalanine as an enkephalinase inhibitor provides a strong rationale for its analgesic properties, although clinical evidence remains mixed. DL-phenylalanine offers a broader spectrum of activity by combining the effects of both D- and L-isomers, suggesting potential benefits for both pain and depression.

The experimental protocols and quantitative data presented in this guide offer a foundation for researchers to further explore the biological functions and therapeutic potential of these compounds. Future research should focus on conducting robust, well-controlled clinical trials to definitively establish the efficacy of D- and DL-phenylalanine in various conditions. Furthermore, more detailed mechanistic studies, including the precise determination of enzyme inhibition kinetics and a comprehensive characterization of their pharmacokinetic and pharmacodynamic profiles, are warranted to optimize their potential therapeutic use. The visualization of the signaling pathways and experimental workflows provided herein can serve as a valuable tool for conceptualizing and designing future investigations in this promising area of research.

References

- 1. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 2. Hot plate test - Wikipedia [en.wikipedia.org]

- 3. clinician.com [clinician.com]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. benchchem.com [benchchem.com]

- 6. [DL-phenylalanine as an antidepressant. Open study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dl-phenylalanine in depressed patients: an open study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. afpafitness.com [afpafitness.com]

- 11. Bioavailability of phenylalanine and aspartate from aspartame (20 mg/kg) in capsules and solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. maze.conductscience.com [maze.conductscience.com]

- 14. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 15. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 16. benchchem.com [benchchem.com]

- 17. Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Basis of Phenylketonuria (PKU) and Phenylalanine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism characterized by the inability to properly metabolize the essential amino acid phenylalanine.[1] This guide provides a comprehensive overview of the genetic underpinnings of PKU, the intricacies of phenylalanine metabolism, and the current methodologies employed in its diagnosis and research. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel therapeutics for this challenging genetic disorder. This document details the molecular basis of the disease, focusing on mutations within the phenylalanine hydroxylase (PAH) gene, and explores the biochemical pathways affected. Furthermore, it presents a compilation of detailed experimental protocols for key assays and diagnostic procedures, alongside curated quantitative data to support research and development efforts.

Introduction to Phenylketonuria

Phenylketonuria is the most common inherited disorder of amino acid metabolism, with a global prevalence of approximately 1 in 23,930 live births.[2] The condition arises from a deficiency in the activity of the hepatic enzyme phenylalanine hydroxylase (PAH), which is responsible for converting phenylalanine to tyrosine.[1] In the absence of functional PAH, phenylalanine accumulates in the blood and brain, leading to a range of severe neurological complications if left untreated, including intellectual disability, seizures, and behavioral problems.[3] Early diagnosis through newborn screening and strict adherence to a phenylalanine-restricted diet are the cornerstones of current PKU management.[1] However, the burdensome nature of dietary therapy and the potential for long-term neuropsychiatric issues, even in treated individuals, highlight the urgent need for innovative therapeutic strategies. A thorough understanding of the genetic and metabolic basis of PKU is paramount for the development of such novel treatments.

The Genetic Landscape of Phenylketonuria

The vast majority of PKU cases are caused by mutations in the PAH gene, located on chromosome 12q23.2.[4] The inheritance pattern is autosomal recessive, meaning an individual must inherit two mutated PAH alleles, one from each parent, to be affected.[5]

The Phenylalanine Hydroxylase (PAH) Gene

The PAH gene spans approximately 90 kb and comprises 13 exons.[6] To date, over 1,000 mutations have been identified in the PAH gene, showcasing a high degree of allelic heterogeneity.[6] These mutations include missense, nonsense, frameshift, splicing, and deletion variants, which can lead to a complete or partial loss of enzyme function. The PAHdb and BIOPKU databases serve as comprehensive, publicly accessible repositories for these variants.[3][7][8]

Genotype-Phenotype Correlation

The severity of the PKU phenotype is largely determined by the specific combination of PAH mutations and their impact on residual enzyme activity.[9] This genotype-phenotype correlation allows for a classification of the disorder into several categories:

-

Classic PKU: Characterized by severe PAH deficiency, with blood phenylalanine concentrations typically exceeding 1200 µmol/L on a normal diet.[10][11][12]

-

Mild PKU (mPKU): Associated with residual PAH activity, leading to blood phenylalanine levels between 600 and 1200 µmol/L.[10][11]

-

Mild Hyperphenylalaninemia (MHP): The mildest form, with blood phenylalanine concentrations ranging from 120 to 600 µmol/L.[10][11]

Table 1: Classification of PKU Phenotypes and Corresponding Blood Phenylalanine Levels

| Phenotype | Pre-treatment Blood Phenylalanine (Phe) Concentration (µmol/L) |

| Classic PKU (cPKU) | ≥ 1200 |

| Mild PKU (mPKU) | 600 - 1200 |

| Mild Hyperphenylalaninemia (MHP) | 120 - 600 |

Data sourced from multiple references.[10][11][12]

PAH Mutation Frequencies

The prevalence and distribution of specific PAH mutations vary significantly among different ethnic populations. Understanding these population-specific mutation spectra is crucial for genetic counseling and the development of targeted therapies.

Table 2: Frequencies of Common PAH Gene Mutations in Various Populations

| Mutation | Population | Allele Frequency (%) |

| c.1222C>T (p.Arg408Trp) | European | 22.2 |

| c.1066-11G>A | European | 6.4 |

| c.782G>A (p.Arg261Gln) | European | 5.5 |

| c.473G>A (p.Arg158Gln) | Chinese | Varies |

| c.728G>A (p.Arg243Gln) | Chinese | Varies |

| c.1066-11G>A | Iranian | 27.5 |

Data compiled from various population genetics studies.[6][9][13]

Phenylalanine Metabolism and its Aberration in PKU

Under normal physiological conditions, the majority of dietary phenylalanine is converted to tyrosine by the PAH enzyme system in the liver. This irreversible hydroxylation reaction is a critical step in the catabolic pathway of phenylalanine and also serves as the primary route for endogenous tyrosine synthesis.

The Phenylalanine Hydroxylase (PAH) Enzyme System

The conversion of phenylalanine to tyrosine is a complex enzymatic reaction that requires several components:

-

Phenylalanine Hydroxylase (PAH): A non-heme iron-containing monooxygenase.

-

Tetrahydrobiopterin (B1682763) (BH4): An essential cofactor that is oxidized to dihydrobiopterin (BH2) during the reaction.

-

Dihydropteridine Reductase (DHPR): An enzyme that regenerates BH4 from BH2 using NADH as a reducing agent.

-

Molecular Oxygen (O2)

Pathophysiology of PKU

In PKU, the deficiency of PAH activity leads to the accumulation of phenylalanine in the bloodstream (hyperphenylalaninemia). The excess phenylalanine is then shunted into an alternative metabolic pathway, resulting in the formation of phenylpyruvic acid, phenyllactic acid, and phenylacetic acid. These metabolites are excreted in the urine, giving it a characteristic "musty" odor.

The neurotoxicity observed in untreated PKU is multifactorial. High concentrations of phenylalanine in the brain are thought to:

-

Saturate the large neutral amino acid (LNAA) transporter at the blood-brain barrier, thereby inhibiting the transport of other essential amino acids required for neurotransmitter and protein synthesis.

-

Directly inhibit key enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase and tryptophan hydroxylase.

-

Impair myelin formation and maintenance.

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to PKU research and diagnosis.

Newborn Screening for PKU

Early detection of PKU through newborn screening is critical to prevent irreversible neurological damage. The primary method employed is tandem mass spectrometry (MS/MS).

Protocol: Newborn Screening by Tandem Mass Spectrometry

-

Sample Collection: A few drops of blood are collected from the newborn's heel onto a special filter paper (Guthrie card) 24-48 hours after birth, following at least one protein feeding.[14]

-

Sample Preparation: A small disc is punched from the dried blood spot and placed into a microtiter plate. An extraction solution containing internal standards (isotopically labeled phenylalanine and tyrosine) is added.

-

Analysis by Tandem Mass Spectrometry (MS/MS): The extracted amino acids are analyzed using a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the amino acids and their fragments, allowing for precise quantification.

-

Data Interpretation: The concentrations of phenylalanine and tyrosine are determined, and the phenylalanine-to-tyrosine ratio is calculated. Elevated phenylalanine levels and a high phenylalanine-to-tyrosine ratio are indicative of PKU. Confirmatory testing is required for all presumptive positive results.[15]

Quantification of Phenylalanine and Tyrosine in Plasma

Accurate measurement of phenylalanine and tyrosine levels in plasma is essential for the diagnosis and monitoring of PKU patients. High-performance liquid chromatography (HPLC) is a widely used method.

Protocol: HPLC for Phenylalanine and Tyrosine Quantification

-

Sample Preparation: Plasma is deproteinized by adding an acid, such as perchloric acid or trichloroacetic acid, followed by centrifugation to pellet the precipitated proteins.[16]

-

Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. An isocratic or gradient mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to separate the amino acids.[16][17][18][19][20]

-

Detection: Phenylalanine and tyrosine can be detected by their native fluorescence (excitation ~210-215 nm, emission ~280-302 nm) or by UV absorbance at ~210 nm.[16][19][20] Pre- or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can enhance sensitivity.

-

Quantification: The concentrations of phenylalanine and tyrosine are determined by comparing their peak areas to those of known standards.

Genetic Analysis of the PAH Gene

Molecular genetic testing is used to confirm the diagnosis of PKU, identify specific mutations for genotype-phenotype correlation studies, and for carrier screening and prenatal diagnosis. Sanger sequencing and Next-Generation Sequencing (NGS) are the primary methods.

Protocol: PAH Gene Sequencing (Sanger Method)

-

DNA Extraction: Genomic DNA is extracted from a peripheral blood sample.

-

PCR Amplification: Each of the 13 exons and their flanking intronic regions of the PAH gene are amplified using specific primer pairs via the polymerase chain reaction (PCR).

-

Sequencing Reaction: The PCR products are subjected to a sequencing reaction using fluorescently labeled dideoxynucleotides.

-

Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.

-

Data Analysis: The sequence data is analyzed using specialized software to identify any deviations from the reference PAH gene sequence.[21][22][23]

Phenylalanine Hydroxylase (PAH) Enzyme Activity Assay

Measuring the activity of the PAH enzyme is crucial for functional studies of mutations and for the development of enzyme replacement therapies.

Protocol: In Vitro PAH Enzyme Activity Assay

-

Enzyme Source: Recombinant human PAH is expressed in a suitable system (e.g., E. coli or eukaryotic cells) and purified. Alternatively, liver tissue homogenates can be used.[24][25][26]

-

Reaction Mixture: The assay is performed in a buffer containing the enzyme, phenylalanine, the cofactor BH4, and catalase to remove hydrogen peroxide.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of BH4 and incubated at a controlled temperature (e.g., 25°C).

-

Reaction Termination and Product Measurement: The reaction is stopped at various time points, and the amount of tyrosine produced is quantified using HPLC with fluorescence or UV detection.

-

Data Analysis: The enzyme activity is calculated based on the rate of tyrosine formation.

Table 3: Kinetic Parameters of Wild-Type Human Phenylalanine Hydroxylase

| Parameter | Value | Conditions |

| _K_m (Phenylalanine) | 318 µM | Non-activated enzyme |

| _S_0.5 (Phenylalanine) | 155-156 µM | Activated enzyme |

| Hill Coefficient (h) | 3.0 | Activated enzyme |

| _K_d (BH4) | 65 µM |

Data represent typical values and can vary depending on the specific assay conditions.[24][27][28][29][30]

Tetrahydrobiopterin (BH4) Loading Test

A subset of PKU patients with certain PAH mutations exhibit a significant reduction in blood phenylalanine levels in response to the administration of BH4. The BH4 loading test is used to identify these "BH4-responsive" individuals.

Protocol: BH4 Loading Test

-

Baseline Measurement: A baseline blood sample is taken to measure the phenylalanine concentration.

-

BH4 Administration: A single oral dose of BH4 (typically 20 mg/kg) is administered to the patient.[31][32][33][34]

-

Post-Dose Blood Sampling: Blood samples are collected at several time points after BH4 administration (e.g., 4, 8, 16, and 24 hours, and sometimes extended to 48 hours).[31][33]

-

Data Interpretation: A significant reduction in blood phenylalanine levels (typically ≥30%) from baseline indicates a positive response to BH4.[31]

Animal Models of Phenylketonuria

Animal models are indispensable for studying the pathophysiology of PKU and for the preclinical evaluation of novel therapeutic strategies.

Murine Models

The most widely used animal models for PKU are mice. The Pah-enu2 mouse, which carries a chemically induced point mutation in the Pah gene, has been instrumental in PKU research. More recently, CRISPR/Cas9 technology has been employed to create knockout and knock-in mouse models with specific PAH mutations, providing more precise tools to study the disease.[35][36][37][38]

Porcine Models

Porcine models of PKU have also been developed using genome editing techniques. Pigs offer advantages over mice in terms of their closer physiological and metabolic similarity to humans, particularly in brain development.[39]

Therapeutic Strategies and Future Directions

The mainstay of PKU management remains the strict, lifelong dietary restriction of phenylalanine. However, several alternative and adjunct therapies are available or under development.

Current and Emerging Therapies

-

Dietary Management: A low-phenylalanine diet supplemented with phenylalanine-free medical foods.

-

BH4 Supplementation (Sapropterin Dihydrochloride): Effective for BH4-responsive PKU patients.[4][40]

-

Enzyme Substitution Therapy (Pegvaliase): A PEGylated recombinant phenylalanine ammonia (B1221849) lyase (PAL) that degrades phenylalanine.

-

Large Neutral Amino Acid (LNAA) Supplementation: LNAAs compete with phenylalanine for transport across the blood-brain barrier.

-

Gene Therapy: Aims to deliver a functional copy of the PAH gene to the liver.

-

mRNA Therapy: Involves the administration of synthetic mRNA encoding the PAH enzyme.

Conclusion

Phenylketonuria, while one of the first recognized inborn errors of metabolism, continues to present significant challenges for patients and clinicians. The wealth of knowledge regarding its genetic basis and the underlying pathophysiology of phenylalanine metabolism has paved the way for the development of improved diagnostic tools and innovative therapeutic approaches. The detailed methodologies and quantitative data presented in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to advance the understanding and treatment of PKU, with the ultimate goal of improving the lives of individuals affected by this disorder.

References

- 1. The effects of tetrahydrobiopterin (BH4) treatment on brain function in individuals with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylketonuria Diagnosis by Massive Parallel Sequencing and Genotype-Phenotype Association in Brazilian Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopku.org [biopku.org]

- 4. Maximal dietary responsiveness after tetrahydrobiopterin (BH4) in 19 phenylalanine hydroxylase deficiency patients: What super-responders can expect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mutation Analysis of PAH Gene in Phenylketonuria Patients from the North of Iran: Identification of Three Novel Pathogenic Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAHdb - Database Commons [ngdc.cncb.ac.cn]